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Compound of Interest

Compound Name: 4,5-Difluoro-2-methylbenzoic acid

Cat. No.: B066937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,5-Difluoro-
2-methylbenzoic acid (CAS RN: 183237-86-7). Due to the limited availability of public

experimental spectra for this specific compound, this guide presents predicted spectral data

alongside detailed, generalized experimental protocols for acquiring such data, based on

established methodologies for analogous fluorinated aromatic compounds.

Core Data Presentation
The following tables summarize the predicted spectral data for 4,5-Difluoro-2-methylbenzoic
acid. These predictions are valuable for guiding the analysis of experimentally obtained

spectra.

Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.0 - 13.0 Singlet (broad) 1H COOH

~7.8 - 8.0 Doublet of doublets 1H Ar-H

~7.1 - 7.3 Doublet of doublets 1H Ar-H

~2.5 Singlet 3H CH₃

Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm) Assignment

~170 C=O

~150 (d) C-F

~148 (d) C-F

~135 Ar-C

~125 (d) Ar-C

~120 (d) Ar-C

~115 Ar-C

~20 CH₃

Note: 'd' denotes a doublet, indicating coupling with fluorine.

Predicted ¹⁹F NMR Spectral Data
Solvent: CDCl₃ Frequency: 376 MHz
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Chemical Shift (ppm) Multiplicity Assignment

-130 to -140 Multiplet Ar-F

-135 to -145 Multiplet Ar-F

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1600-1620 Medium C=C stretch (Aromatic)

1450-1500 Medium C=C stretch (Aromatic)

1200-1300 Strong C-O stretch

1100-1200 Strong C-F stretch

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

172 High [M]⁺ (Molecular Ion)

155 Medium [M-OH]⁺

127 Medium [M-COOH]⁺

99 Low Further Fragmentation

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for 4,5-Difluoro-2-methylbenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4,5-Difluoro-2-methylbenzoic acid in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher NMR spectrometer.

For ¹H NMR, a standard pulse sequence is used.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

For ¹⁹F NMR, a standard one-pulse experiment is used, with a spectral width appropriate

for aromatic fluorine signals.

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra (e.g., to residual solvent peaks for ¹H and ¹³C, and an external

standard like CFCl₃ for ¹⁹F).

Spectral Interpretation: Assign the signals to the respective nuclei in the molecule based on

their chemical shifts, multiplicities (splitting patterns), and integration values.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and

pressing it into a thin disk.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the

functional groups of 4,5-Difluoro-2-methylbenzoic acid, such as the O-H and C=O

stretches of the carboxylic acid, C-F stretches, and aromatic C-H and C=C vibrations.[1]

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound, this can be done via a direct insertion probe or after separation by Gas

Chromatography (GC). For less volatile samples, Liquid Chromatography (LC) coupled to

the mass spectrometer is a suitable method.

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the

compound. Analyze the fragmentation pattern to gain structural information.[2][3]

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 4,5-Difluoro-2-methylbenzoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4,5-Difluoro-2-
methylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066937#4-5-difluoro-2-methylbenzoic-acid-spectral-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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